molecular formula C24H27N3O3S2 B2889938 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683262-29-5

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2889938
CAS RN: 683262-29-5
M. Wt: 469.62
InChI Key: FBMPHRFIIJINFY-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research on similar sulfonamide derivatives, such as those involving synthesis, biological evaluation, molecular docking, and Density Functional Theory (DFT) calculations, highlights their potential in medicinal chemistry. For example, the synthesis and evaluation of novel benzenesulfonamide derivatives have shown significant in vitro antitumor activity against specific cell lines, indicating the relevance of these compounds in cancer research (Asmaa M. Fahim & Mona A. Shalaby, 2019). Such studies suggest that N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide could be explored for its anticancer properties.

Anticancer Activity

The development of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the application of sulfonamide derivatives in designing compounds with potential therapeutic effects against cancer. Specific compounds have shown high proapoptotic activity among synthesized compounds on melanoma cell lines, indicating their utility in developing new cancer treatments (Ö. Yılmaz et al., 2015).

Molecular Docking and Antimicrobial Activity

The exploration of sulfonamide derivatives through molecular docking and their evaluation for antimicrobial activities further exemplifies the potential of such compounds in addressing various diseases. Studies involving the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have shown promising results against several bacterial strains, demonstrating the potential of sulfonamide compounds in antimicrobial therapy (A. Chawla, 2016).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-16-10-12-27(13-11-16)32(29,30)21-8-6-19(7-9-21)23(28)26-24-25-22(15-31-24)20-5-4-17(2)18(3)14-20/h4-9,14-16H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMPHRFIIJINFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.